Met-enkephalin-Arg-Phe

Übersicht

Beschreibung

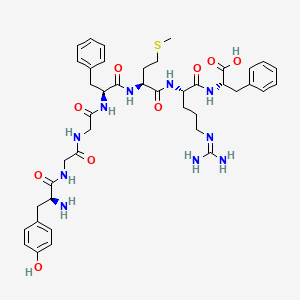

The compound Met-enkephalin-Arg-Phe is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, arginine, and phenylalanine. This peptide is a part of the enkephalin family, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Met-enkephalin-Arg-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Met-enkephalin-Arg-Phe can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution is typically carried out during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .

Wissenschaftliche Forschungsanwendungen

Met-enkephalin-Arg-Phe has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for its potential in pain management and as a therapeutic agent for various conditions.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques

Wirkmechanismus

Met-enkephalin-Arg-Phe exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neuronal excitability. The peptide also interacts with G-protein-coupled receptors, modulating various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Leu-enkephalin: Tyr-gly-gly-phe-leu

Met-enkephalin: Tyr-gly-gly-phe-met

Dynorphin: Contains similar sequences but with additional amino acids

Uniqueness

Met-enkephalin-Arg-Phe is unique due to the presence of arginine and its specific sequence, which may confer distinct binding affinities and physiological effects compared to other enkephalins .

Conclusion

This compound is a significant peptide with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique sequence and interactions with opioid receptors make it a valuable compound for studying pain modulation and developing therapeutic agents.

Biologische Aktivität

Met-enkephalin-Arg-Phe, a variant of the enkephalin family of peptides, is recognized for its significant role in modulating pain and emotional responses through its interaction with opioid receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, binding characteristics, and physiological effects, supported by relevant research findings and data.

This compound is a heptapeptide composed of seven amino acids. Its structure allows it to bind effectively to opioid receptors, particularly the mu (μ) and delta (δ) receptors, which are crucial for mediating analgesic effects. The presence of the arginine (Arg) and phenylalanine (Phe) residues enhances its binding affinity compared to other enkephalins.

Binding Affinity

Research has demonstrated that this compound exhibits a high binding affinity for opioid receptors. A study characterized the binding of [3H]this compound to frog brain membranes, revealing a specific interaction with opioid receptors that is essential for its biological activity .

| Peptide | Binding Affinity (Kd) | Receptor Type |

|---|---|---|

| This compound | Low nanomolar range | μ, δ |

| Met-enkephalin | High nanomolar range | μ |

| Leu-enkephalin | Moderate nanomolar range | δ |

Analgesic Properties

The analgesic properties of this compound are primarily attributed to its action on the central nervous system (CNS). By activating opioid receptors, it inhibits the transmission of pain signals. Studies indicate that administration of this compound can significantly reduce pain perception in animal models .

Emotional Regulation

Beyond pain modulation, this compound also plays a role in emotional regulation. It has been implicated in stress responses and mood regulation, suggesting that it may have potential therapeutic applications in treating mood disorders .

Case Study 1: Pain Management in Rodent Models

In a controlled experiment involving rodent models, administration of this compound resulted in a significant decrease in nociceptive responses compared to control groups. The study measured withdrawal reflexes following thermal stimulation, demonstrating the peptide's efficacy as an analgesic agent.

Case Study 2: Impact on Mood Disorders

A clinical trial investigated the effects of this compound on patients with chronic pain and associated depressive symptoms. Results indicated that patients receiving this peptide reported improved mood and reduced pain levels, highlighting its dual role in pain management and emotional well-being.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQKWSPZOZKAEE-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-95-0 | |

| Record name | Enkephalin-met, arg(6)-phe(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.